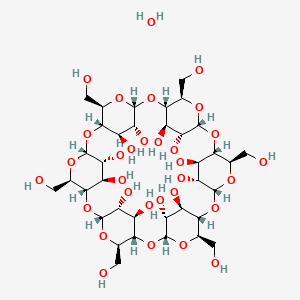
alpha-Cyclodextrin hydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
?-Cyclodextrin (Hydrat) ist ein cyclisches Oligosaccharid, das aus Glucoseeinheiten besteht, die durch α-1,4-glykosidische Bindungen miteinander verbunden sind. Es gehört zur Cyclodextrin-Familie, zu der α-Cyclodextrin, β-Cyclodextrin und γ-Cyclodextrin gehören, die sich jeweils in der Anzahl der Glucoseeinheiten unterscheiden. Cyclodextrine werden aus Stärke durch enzymatische Umwandlung hergestellt und werden in verschiedenen Industrien eingesetzt, darunter Lebensmittel-, Pharma- und Chemieindustrie .
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
?-Cyclodextrin (Hydrat) wird typischerweise synthetisiert, indem Stärke mit spezifischen Enzymen wie Cyclodextrin-Glykosyltransferase behandelt wird. Die enzymatische Umwandlung beinhaltet die Spaltung von Stärke in kleinere Glucoseeinheiten, die sich dann zu der cyclischen Struktur von Cyclodextrinen cyclisieren .
Industrielle Produktionsmethoden
Die industrielle Produktion von ?-Cyclodextrin (Hydrat) umfasst großtechnische enzymatische Prozesse, bei denen Stärke mit Cyclodextrin-Glykosyltransferase behandelt wird. Die resultierende Mischung wird dann gereinigt, um das gewünschte Cyclodextrin zu isolieren. Dieser Prozess ist optimiert, um hohe Ausbeuten an Cyclodextrinen mit minimalen Nebenprodukten zu erzielen .
Wirkmechanismus
- These complexes modify the physical, chemical, and biological properties of the guest molecules .
- For example, α-CD can enhance the solubility of poorly soluble drugs, making them more accessible for absorption .
Target of Action
- (α-CD) is a cyclic oligosaccharide composed of six glucose units linked by α-(1,4) glucosidic bonds. It belongs to the family of cage-type molecules.
Mode of Action
Biochemical Pathways
- α-CD’s inclusion complexes impact various pathways. For instance:
Pharmacokinetics
- α-CD is water-soluble and can form stable mixtures with water. It remains stable within a certain temperature range. α-CD does not undergo significant decomposition between 105°C and 270°C . Details on excretion pathways are limited.
Action Environment
Biochemische Analyse
Biochemical Properties
Alpha-Cyclodextrin hydrate can encapsulate other molecules in aqueous solutions, allowing a wide range of hydrophobic guest molecules to interact with the inner cavity of the macrocycle to form inclusion complexes . Its encapsulation capacity and flexibility allow host−guest-type interactions to modify the physical, chemical, and biological properties of the guest molecules .
Cellular Effects
Its ability to form inclusion complexes with a wide range of hydrophobic guest molecules suggests that it could potentially influence cell function by modulating the availability and activity of these molecules .
Molecular Mechanism
The molecular mechanism of action of this compound is largely based on its ability to form inclusion complexes with other molecules . This can lead to changes in the physical, chemical, and biological properties of these molecules, potentially affecting their binding interactions with biomolecules, enzyme activity, and gene expression .
Temporal Effects in Laboratory Settings
Thermal analyses of cyclodextrins and cyclodextrin complexes suggest that they have good stability .
Metabolic Pathways
This compound is involved in the formation of inclusion complexes with a wide range of hydrophobic guest molecules . This could potentially affect metabolic flux or metabolite levels, depending on the nature of the guest molecules.
Transport and Distribution
Its ability to form inclusion complexes suggests that it could potentially interact with transporters or binding proteins, affecting its localization or accumulation .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
?-Cyclodextrin (hydrate) is typically synthesized by treating starch with specific enzymes such as cyclodextrin glycosyltransferase. The enzymatic conversion involves the cleavage of starch into smaller glucose units, which then cyclize to form the cyclic structure of cyclodextrins .
Industrial Production Methods
Industrial production of ?-Cyclodextrin (hydrate) involves large-scale enzymatic processes where starch is treated with cyclodextrin glycosyltransferase. The resulting mixture is then purified to isolate the desired cyclodextrin. This process is optimized to produce high yields of cyclodextrins with minimal by-products .
Analyse Chemischer Reaktionen
Reaktionstypen
?-Cyclodextrin (Hydrat) durchläuft verschiedene chemische Reaktionen, darunter:
Reduktion: Beinhaltet die Entfernung von Sauerstoffatomen oder die Addition von Wasserstoffatomen.
Substitution: Beinhaltet den Austausch einer funktionellen Gruppe durch eine andere.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und verschiedene Substitutionsmittel, abhängig von der gewünschten Modifikation. Reaktionsbedingungen umfassen typischerweise kontrollierte Temperaturen und pH-Werte, um die Stabilität der Cyclodextrinstruktur zu gewährleisten .
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind modifizierte Cyclodextrine mit veränderter Löslichkeit, Stabilität und Einschlusseigenschaften. Diese Modifikationen verbessern die Nützlichkeit von Cyclodextrinen in verschiedenen Anwendungen .
Wissenschaftliche Forschungsanwendungen
?-Cyclodextrin (Hydrat) hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Wirtsmolekül in der supramolekularen Chemie verwendet, um Einschlusskomplexe mit Gastmolekülen zu bilden.
Biologie: Wird im Studium molekularer Wechselwirkungen eingesetzt und als Stabilisierungsmittel für Proteine und Enzyme.
Medizin: Wird in Drug-Delivery-Systemen verwendet, um die Löslichkeit und Bioverfügbarkeit schwerlöslicher Medikamente zu verbessern.
Industrie: Wird in der Lebensmittelindustrie als Stabilisator und in der Kosmetikindustrie zur Kapselung von Duftstoffen eingesetzt
Wirkmechanismus
?-Cyclodextrin (Hydrat) entfaltet seine Wirkung durch die Bildung von Einschlusskomplexen mit Gastmolekülen. Die hydrophobe Kavität des Cyclodextrins fängt hydrophobe Moleküle ein, während die hydrophile Außenseite mit der wässrigen Umgebung wechselwirkt. Dieser Mechanismus verbessert die Löslichkeit und Stabilität der Gastmoleküle und erleichtert ihre Abgabe und kontrollierte Freisetzung .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
α-Cyclodextrin: Besteht aus sechs Glucoseeinheiten.
β-Cyclodextrin: Besteht aus sieben Glucoseeinheiten.
γ-Cyclodextrin: Besteht aus acht Glucoseeinheiten.
Einzigartigkeit
?-Cyclodextrin (Hydrat) ist einzigartig aufgrund seiner spezifischen Anzahl von Glucoseeinheiten, die die Größe seiner Kavität und seine Einschlusseigenschaften bestimmt. Dies macht es geeignet für die Einkapselung von Molekülen bestimmter Größen und die Verbesserung ihrer Löslichkeit und Stabilität .
Eigenschaften
IUPAC Name |
(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31R,32R,33R,34R,35R,36R,37R,38R,39R,40R,41R,42R)-5,10,15,20,25,30-hexakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29-dodecaoxaheptacyclo[26.2.2.23,6.28,11.213,16.218,21.223,26]dotetracontane-31,32,33,34,35,36,37,38,39,40,41,42-dodecol;hydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H60O30.H2O/c37-1-7-25-13(43)19(49)31(55-7)62-26-8(2-38)57-33(21(51)15(26)45)64-28-10(4-40)59-35(23(53)17(28)47)66-30-12(6-42)60-36(24(54)18(30)48)65-29-11(5-41)58-34(22(52)16(29)46)63-27-9(3-39)56-32(61-25)20(50)14(27)44;/h7-54H,1-6H2;1H2/t7-,8-,9-,10-,11-,12-,13-,14-,15-,16-,17-,18-,19-,20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQIQLAUJPPOBJR-HAPKRNSXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(O2)C(C7O)O)CO)CO)CO)CO)CO)O)O)O.O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@@H]2[C@@H]([C@H]([C@H](O1)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)O)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6O)O)O[C@@H]7[C@H](O[C@H](O2)[C@@H]([C@H]7O)O)CO)CO)CO)CO)CO)O)O)O.O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H62O31 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
990.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is unique about the crystal structure of alpha-cyclodextrin hydrate?
A1: this compound can exist in different crystal structures depending on the conditions. One form is the columnar structure, where water molecules are incorporated as guests within the crystal lattice []. This structure is characterized by channels formed by the arrangement of alpha-cyclodextrin molecules.
Q2: Is the columnar structure of this compound stable under all conditions?
A2: Research indicates that the columnar structure of this compound exhibits limited stability. At higher water activities, specifically above 0.67, and temperatures around 40°C, this structure undergoes a transition to a more stable cage structure []. This transformation occurs over time and is observable through techniques like wide-angle X-ray diffractometry.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![[1-(4-Aminobenzenesulfonyl)pyrrolidin-2-yl]methanol](/img/structure/B1526796.png)

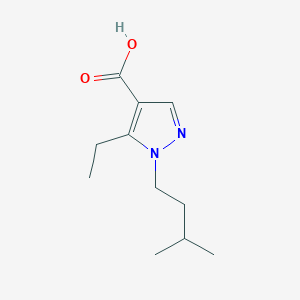
![1-[2-(Propan-2-yloxy)ethyl]piperidin-4-amine](/img/structure/B1526800.png)
![2-[(5-amino-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetic acid](/img/structure/B1526801.png)
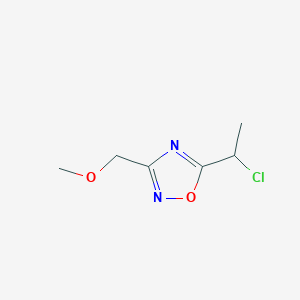
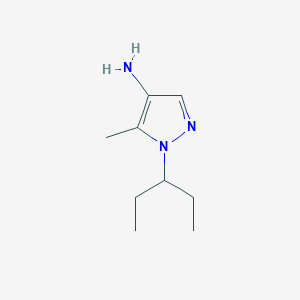


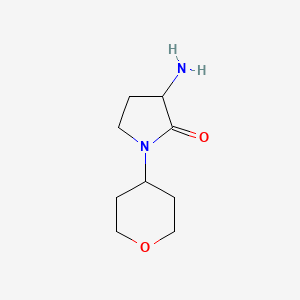
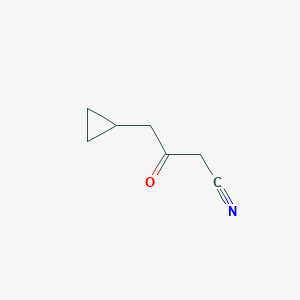
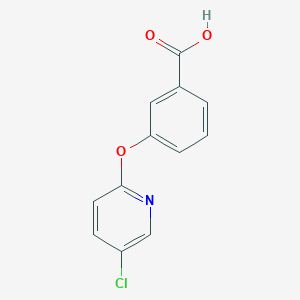

![2-{[4-amino-5-(5-methyl-1-benzofuran-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B1526819.png)
